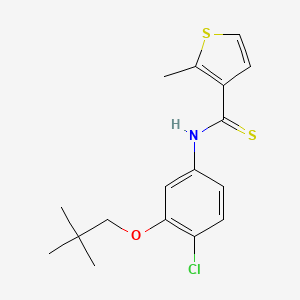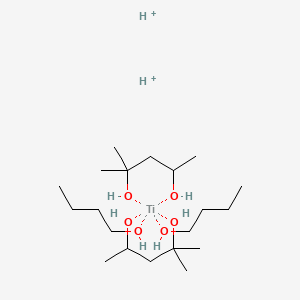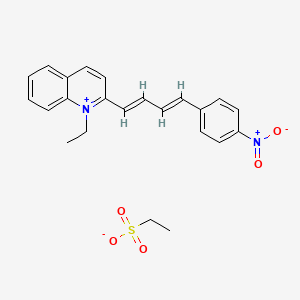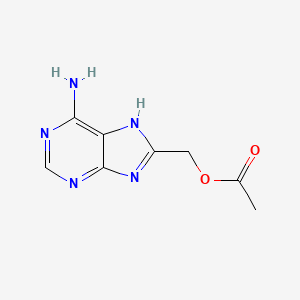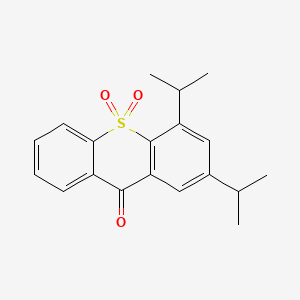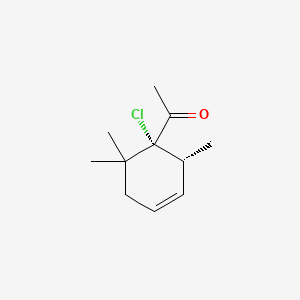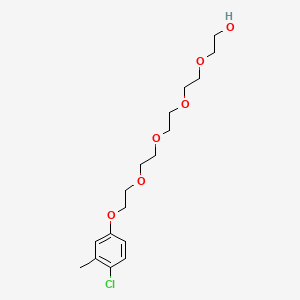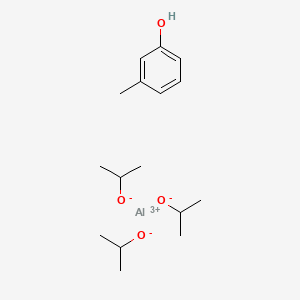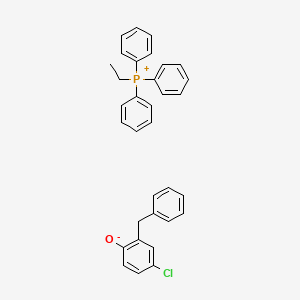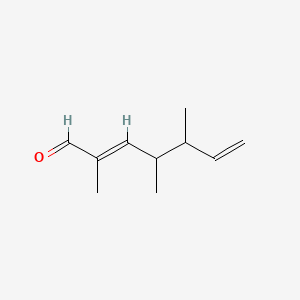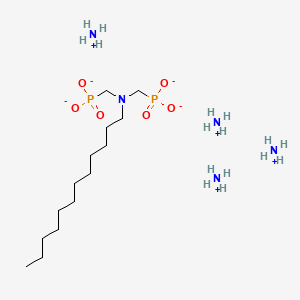
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting dodecylamine with formaldehyde: This step forms an intermediate imine compound.
Addition of phosphorous acid: This step leads to the formation of the bisphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while reduction may yield phosphonate hydrides.
Scientific Research Applications
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tetraammonium ((octylimino)bis(methylene))bisphosphonate
- Tetraammonium ((hexadecylimino)bis(methylene))bisphosphonate
- Tetraammonium ((octadecylimino)bis(methylene))bisphosphonate
Uniqueness
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific chain length and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94232-21-0 |
|---|---|
Molecular Formula |
C14H45N5O6P2 |
Molecular Weight |
441.49 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |
InChI Key |
FJILWSMYUHVADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


